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molecular formula C11H13BrN2 B8535452 2-(6-Bromo-1-methyl-1H-indol-2-yl)ethanamine

2-(6-Bromo-1-methyl-1H-indol-2-yl)ethanamine

Cat. No. B8535452
M. Wt: 253.14 g/mol
InChI Key: JCXIIDBLWBGBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697700B2

Procedure details

To a solution of 6-bromo-1-methyl-2-(2-nitrovinyl)-1H-indole (871 mg, 3.10 mmol) in THF (60.0 mL) at 0° C. was added LiAlH4 (2.0 M in THF, 6.20 mL, 12.4 mmol) dropwise. The reaction mixture was allowed to warm to room temperature over 5 h and then quenched with water and 10% aqueous NaOH (20 mL) at 0° C. to form a precipitate which was filtered through filter paper. The filtrate was extracted with EtOAc. The extracts were dried over Na2SO4, filtered and concentrated under reduced pressure. Purification by flash chromatography (silica gel, CH2Cl2/(80:18:2 CH2Cl2/MeOH/NH4OH), 90:10 to 20:80) gave the title compound (329 mg, 42%) as a brown oil: 1H NMR (500 MHz, CDCl3) δ 7.42 (s, 1H), 7.38 (d, J=8.5 Hz, 1H), 7.17 (dd, J=8.5, 2.0 Hz, 1H), 6.27 (d, J=1.0 Hz, 1H), 3.65 (s, 3H), 3.08-3.55 (m, 2H), 2.92-2.87 (m, 2H).
Name
6-bromo-1-methyl-2-(2-nitrovinyl)-1H-indole
Quantity
871 mg
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
42%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[C:7]([CH:12]=[CH:13][N+:14]([O-])=O)[N:8]2[CH3:11])=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[C:7]([CH2:12][CH2:13][NH2:14])[N:8]2[CH3:11])=[CH:4][CH:3]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
6-bromo-1-methyl-2-(2-nitrovinyl)-1H-indole
Quantity
871 mg
Type
reactant
Smiles
BrC1=CC=C2C=C(N(C2=C1)C)C=C[N+](=O)[O-]
Name
Quantity
6.2 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water and 10% aqueous NaOH (20 mL) at 0° C.
CUSTOM
Type
CUSTOM
Details
to form a precipitate which
FILTRATION
Type
FILTRATION
Details
was filtered
FILTRATION
Type
FILTRATION
Details
through filter paper
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (silica gel, CH2Cl2/(80:18:2 CH2Cl2/MeOH/NH4OH), 90:10 to 20:80)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C=C(N(C2=C1)C)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 329 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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